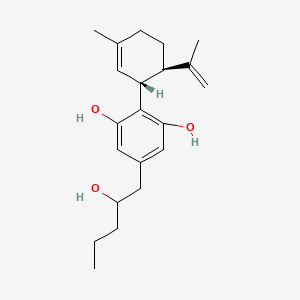

2''-Hydroxycannabidiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C₂₁H₃₀O₃ |

|---|---|

Molecular Weight |

330.46 |

IUPAC Name |

5-(2-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |

InChI |

InChI=1S/C21H30O3/c1-5-6-16(22)10-15-11-19(23)21(20(24)12-15)18-9-14(4)7-8-17(18)13(2)3/h9,11-12,16-18,22-24H,2,5-8,10H2,1,3-4H3/t16?,17-,18+/m0/s1 |

SMILES |

CCCC(CC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Formation Pathways

Enzymatic Hydroxylation of Cannabidiol (B1668261)

The principal mechanism for the formation of 2''-Hydroxycannabidiol is the enzymatic hydroxylation of its parent compound, cannabidiol. frontiersin.orgclinpgx.org This biotransformation is a crucial step in the metabolism of CBD, converting the lipophilic compound into more water-soluble metabolites that can be more easily eliminated from the body.

The metabolism of cannabidiol is extensively mediated by the cytochrome P450 (CYP450) system of enzymes, which are primarily found in the liver. frontiersin.orgprojectcbd.orgmdpi.com These enzymes are responsible for catalyzing the oxidation of a wide variety of substances. The hydroxylation of CBD, including the formation of 2''-Hydroxycannabidiol, is a key metabolic reaction carried out by this system. Research indicates that CYP3A4 and CYP2C19 are the primary enzymes involved in the oxidation of CBD into its various mono-oxygenated metabolites. mdpi.comnih.gov Specifically, CYP3A4 has been identified as playing a role in the formation of side-chain hydroxylation products, which include 2''-Hydroxycannabidiol. nih.gov

Several specific isoforms of the cytochrome P450 enzyme family have been implicated in the metabolism of cannabidiol. Their roles in producing various hydroxylated metabolites, including 2''-Hydroxycannabidiol, have been elucidated through in vitro studies using human liver microsomes and recombinant CYP enzymes.

Other isoforms also contribute to CBD metabolism. CYP2C9 has been shown to be involved in the formation of 7-OH-CBD. nih.gov While many other CYP isoforms, including CYP1A1, CYP1A2, CYP2B6, CYP2D6, and CYP3A5, are known to interact with CBD, often through inhibition, their specific catalytic roles in the formation of 2''-Hydroxycannabidiol are less clearly defined. frontiersin.orgnih.govnih.gov

| CYP450 Isoform | Role in Cannabidiol (CBD) Hydroxylation | Primary Metabolites Formed |

|---|---|---|

| CYP3A4 | Major contributor to overall CBD metabolism and side-chain hydroxylation. nih.govresearchgate.net | 6α-OH-CBD, 6β-OH-CBD, 2''-OH-CBD, 4''-OH-CBD. nih.gov |

| CYP2C19 | Primary enzyme for 7-hydroxylation. mdpi.comnih.govwikipedia.org | 7-OH-CBD, 6α-OH-CBD. clinpgx.orgresearchgate.net |

| CYP2C9 | Contributes to 7-hydroxylation. nih.govresearchgate.net | 7-OH-CBD. nih.gov |

| CYP1A1, CYP1A2, CYP2B6, CYP2D6, CYP3A5 | Primarily studied for inhibitory interactions with CBD; specific roles in forming hydroxylated metabolites are less characterized. frontiersin.orgnih.govnih.gov | Not clearly defined for specific hydroxylated products. |

Beyond 2''-Hydroxycannabidiol, the metabolism of CBD yields a wide array of other monohydroxylated derivatives. In vitro studies utilizing rat liver enzymes have successfully isolated and identified eight distinct monohydroxylated metabolites of CBD. oup.comoup.com

The most prominent of these is 7-hydroxy-CBD (7-OH-CBD), which is considered the major active metabolite. oup.comoup.com The second most abundant metabolite identified in these studies was 6α-hydroxy-CBD, while only trace amounts of its stereoisomer, 6β-hydroxy-CBD, were found. oup.com

Significant hydroxylation also occurs along the pentyl side chain of the CBD molecule. Research in rat models has identified metabolites hydroxylated at all five positions of this chain. oup.comoup.com Among these, 4''-hydroxy-CBD was found in the highest abundance. 3''-Hydroxy-CBD was formed at about half the yield of 4''-hydroxy-CBD, while 1''-hydroxy-CBD, 2''-hydroxy-CBD, and 5''-hydroxy-CBD were produced in smaller, roughly equal amounts. oup.com In humans, a vast number of metabolites, approaching 100, have been identified, with the primary route involving oxidation at the C-7 position, followed by further modifications to the side chain. nih.gov

| Metabolite | Site of Hydroxylation | Relative Abundance (in rat liver model) oup.comoup.com |

|---|---|---|

| 7-hydroxy-CBD | C-7 position | Major metabolite |

| 6α-hydroxy-CBD | C-6 position (alpha) | Second most abundant |

| 4''-hydroxy-CBD | Side chain (C-4'') | Most abundant side-chain metabolite |

| 3''-hydroxy-CBD | Side chain (C-3'') | ~50% of 4''-hydroxy-CBD |

| 1''-hydroxy-CBD | Side chain (C-1'') | ~25% of 4''-hydroxy-CBD |

| 2''-hydroxy-CBD | Side chain (C-2'') | ~25% of 4''-hydroxy-CBD |

| 5''-hydroxy-CBD | Side chain (C-5'') | ~25% of 4''-hydroxy-CBD |

| 6β-hydroxy-CBD | C-6 position (beta) | Trace amounts |

Role of Cytochrome P450 Enzymes in Cannabidiol Metabolism to 2''-Hydroxycannabidiol

Comparative Analysis of Cannabidiol Hydroxylation Sites and Specificity in Research Models

The metabolic profile of cannabidiol, including the sites of hydroxylation, exhibits notable variation across different species and research models.

In rat liver models, hydroxylation at the C-7 position to form 7-OH-CBD is the primary metabolic route. oup.comoup.com This is followed by significant hydroxylation at the C-6α position and various positions on the pentyl side chain, including C-2''. oup.comoup.com

In humans , the metabolic pathway also heavily favors initial hydroxylation and subsequent oxidation at the C-7 position, leading to the formation of CBD-7-oic acid. researchgate.net This primary metabolite is then often further hydroxylated at the pentyl side chain. researchgate.net Consequently, 7-carboxy-CBD, a downstream product of 7-OH-CBD, is the most abundant CBD metabolite found circulating in human plasma. mdpi.comresearchgate.net

In dogs , the metabolic profile differs significantly from both rats and humans. The major metabolites found in humans, 7-OH-CBD and 7-COOH-CBD, are not prevalent in canines. frontiersin.org Instead, in vitro evidence suggests that hydroxylation and/or subsequent glucuronidation are more likely to occur at the C-4 or C-6 positions rather than the C-7 position. frontiersin.org

In vitro models using human-derived cells have also provided valuable insights. Human liver microsomes (HLMs) and specific recombinant CYP enzymes have been instrumental in identifying the key enzymes and the resulting hydroxylated metabolites. nih.gov Furthermore, studies with the human liver cell line HepG2 have demonstrated the capacity of these cells to metabolize CBD into 7-OH-CBD and 7-COOH-CBD, whereas various respiratory cell lines tested did not produce these metabolites, highlighting the liver's central role in CBD hydroxylation. mdpi.com

| Research Model | Primary Hydroxylation Sites & Metabolic Profile |

|---|---|

| Human | Predominant pathway is hydroxylation and oxidation at C-7, followed by side-chain hydroxylation. 7-carboxy-CBD is the major circulating metabolite. mdpi.comresearchgate.netresearchgate.net |

| Rat | Major metabolite is 7-OH-CBD, followed by 6α-OH-CBD and various side-chain hydroxylated metabolites (1''-, 2''-, 3''-, 4''-, 5''-OH-CBD). oup.comoup.com |

| Dog | Metabolism at the C-7 position is not a major pathway. Hydroxylation and/or glucuronidation at C-4 or C-6 is suggested. frontiersin.org |

| In Vitro (Human Liver Microsomes/Cells) | Confirms the role of CYP3A4 and CYP2C19 in producing a range of hydroxylated metabolites, including 7-OH-CBD and side-chain hydroxylated products. mdpi.comnih.gov |

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for 2''-Hydroxycannabidiol.ubc.cax-mol.com

The de novo construction of the 2''-Hydroxycannabidiol molecule from simple, commercially available starting materials represents a significant achievement in cannabinoid chemistry. These total synthesis approaches provide a reliable and scalable alternative to isolation from biological matrices, where it is found in very low concentrations.

Multistep Synthetic Protocols for Hydroxylated Cannabidiol (B1668261) Metabolites.ubc.cax-mol.com

A notable multistep protocol for the synthesis of 2''-Hydroxycannabidiol has been developed, offering a practical and efficient pathway to this specific metabolite. ubc.cax-mol.com This particular synthesis is accomplished in four main stages, commencing from a triflate derivative of cannabidiol, which is itself synthesized through a Friedel-Crafts reaction between (+)-p-mentha-2,8-dien-1-ol and phloroglucinol (B13840), followed by esterification. x-mol.com

The synthesis of 2''-OH-CBD involves a series of key transformations and the formation of critical intermediate compounds. The initial step involves the protection of the hydroxyl groups of the starting triflate derivative as pivalic esters. x-mol.com This is followed by a Sonogashira reaction with 1-pentyne, which introduces the five-carbon side chain. The subsequent hydration of the resulting alkyne yields a mixture of two regioisomeric ketones. x-mol.com The final step involves the reduction of the separated ketone precursor to furnish the desired 2''-Hydroxycannabidiol. x-mol.com

| Step | Reaction | Key Reagents | Intermediate Compound |

| 1 | Protection of hydroxyl groups | Pivalic acid, EDC, DMAP | Dipivalic ester of CBD triflate |

| 2 | Sonogashira reaction | 1-pentyne, Pd(PPh3)4, CuI | Alkyne derivative |

| 3 | Alkyne hydration | H2SO4 (aq) | Regioisomeric ketones |

| 4 | Reduction | NaBH4 | 2''-Hydroxycannabidiol |

This table outlines the key steps and intermediates in the total synthesis of 2''-Hydroxycannabidiol.

The final reduction of the ketone to the alcohol introduces a new chiral center at the 2''-position. The use of sodium borohydride (B1222165) in the described synthesis results in a mixture of diastereomers. acs.org Future work in this area could explore the use of stereoselective reducing agents to control the stereochemistry at this position, potentially leading to the synthesis of specific stereoisomers of 2''-Hydroxycannabidiol.

The successful synthesis of 2''-Hydroxycannabidiol relies on a sequence of well-established and powerful organic reactions. The initial construction of the cannabidiol scaffold is achieved through a Friedel-Crafts reaction , a classic method for forming carbon-carbon bonds between an aromatic ring and an alkyl halide or alcohol in the presence of a Lewis acid catalyst. This is followed by an esterification reaction to protect the phenolic hydroxyl groups, a crucial step to prevent unwanted side reactions in subsequent transformations. x-mol.com

The introduction of the pentynyl side chain is accomplished via a Sonogashira reaction , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient and versatile for creating carbon-carbon bonds. The subsequent conversion of the alkyne to a ketone is achieved through alkyne hydration , typically catalyzed by an acid. x-mol.com

Development of Late-Stage Diversification Methods for Cannabidiol Derivatives.nih.gov

Late-stage diversification is a powerful strategy in medicinal chemistry that allows for the modification of a complex molecule, such as cannabidiol, at a late stage in the synthetic sequence. This approach enables the rapid generation of a library of analogues for structure-activity relationship studies. While specific examples of late-stage hydroxylation at the 2''-position of the cannabidiol side chain are not yet prevalent in the literature, the development of methods for the late-stage functionalization of the alkyl side chain is an active area of research. nih.gov Such methods could potentially be adapted to introduce a hydroxyl group at the 2''-position, offering a more convergent and flexible approach to 2''-Hydroxycannabidiol and its derivatives.

Chemoenzymatic Synthesis Strategies for Hydroxylated Cannabinoids.

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of traditional organic chemistry. This approach is particularly attractive for the synthesis of hydroxylated cannabinoids, as enzymes can often introduce hydroxyl groups with high regio- and stereoselectivity, which can be challenging to achieve through purely chemical methods.

The in vivo metabolism of cannabidiol is primarily mediated by cytochrome P450 (CYP) enzymes, which are responsible for the hydroxylation of the molecule at various positions. realmofcaring.org Studies have shown that recombinant CYP1A2 and CYP3A enzymes can catalyze the 2''-hydroxylation of cannabidiol. realmofcaring.org This suggests that these enzymes, or engineered variants thereof, could be employed in a biocatalytic approach for the synthesis of 2''-Hydroxycannabidiol. Such a strategy would involve the use of either isolated enzymes or whole-cell systems containing the desired CYP enzymes to convert cannabidiol into its 2''-hydroxylated metabolite. This approach offers the potential for a highly selective and environmentally friendly synthesis of 2''-Hydroxycannabidiol.

Preparation of Deuterated and Labeled 2''-Hydroxycannabidiol for Mechanistic Research

The study of drug metabolism, pharmacokinetics (DMPK), and reaction mechanisms relies heavily on the use of isotopically labeled compounds. symeres.com The incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into a molecule creates an isotopologue that is chemically identical to the parent compound but has a higher molecular weight. criver.com This mass difference allows it to be distinguished and traced in complex biological systems or chemical reactions, making it an invaluable tool for mechanistic research. symeres.comsimsonpharma.com

For 2''-Hydroxycannabidiol (2''-OH-CBD), deuterated and labeled analogues serve several critical functions in research:

Metabolic Pathway Elucidation: Labeled 2''-OH-CBD can be administered in vitro or in vivo to track its metabolic fate. By using mass spectrometry to identify metabolites containing the isotopic label, researchers can map the specific biotransformation pathways the compound undergoes. simsonpharma.com

Internal Standards for Quantification: In analytical methods such as liquid chromatography-mass spectrometry (LC-MS), deuterated 2''-OH-CBD is the ideal internal standard for accurately quantifying the concentration of the unlabeled drug in biological samples like plasma or urine. scripps.edu

Kinetic Isotope Effect Studies: Replacing hydrogen with deuterium can slow down the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This "kinetic isotope effect" is a powerful tool for investigating the mechanisms of enzymatic reactions and chemical degradation. symeres.com

While specific, detailed synthetic procedures for isotopically labeled 2''-OH-CBD are not extensively documented in peer-reviewed literature, its preparation can be achieved by adapting established synthetic routes for unlabeled cannabinoids and employing standard isotopic labeling techniques. symeres.comresearchgate.netunimi.it The primary strategies involve the use of labeled precursors in a total synthesis pathway or the introduction of the label using isotopic reagents at a key synthetic step.

A known multi-step synthesis for 2''-OH-CBD begins with the Friedel-Crafts reaction of (+)-p-mentha-2,8-dien-1-ol and a protected phloroglucinol derivative, followed by several intermediate steps, including a crucial reduction step to yield the final hydroxylated product. unimi.itcore.ac.uk This pathway offers opportunities for isotopic labeling. For instance, the final reduction of a ketone precursor to the alcohol 2''-OH-CBD is typically accomplished with a reducing agent like Lithium Aluminium Hydride (LiAlH₄). core.ac.uk By substituting this reagent with its deuterated counterpart, Lithium Aluminium Deuteride (LiAlD₄), a deuterium atom can be specifically incorporated at the 2''-position.

Alternatively, labeling can be achieved by synthesizing one of the key starting materials, such as the olivetol (B132274) core, with isotopic labels. rti.orgmdpi.com This involves building the resorcinol (B1680541) ring structure using precursors that already contain deuterium or carbon-13 atoms, which are then carried through the entire synthetic sequence to the final 2''-OH-CBD molecule. mdpi.com Late-stage functionalization, using techniques like iridium-catalyzed hydrogen-deuterium exchange, represents another advanced method for introducing deuterium directly into the molecule. snnu.edu.cn

The successful incorporation and position of the isotopic label are confirmed using analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ²H-NMR, ¹³C-NMR) and high-resolution mass spectrometry (HRMS), which verifies the mass increase corresponding to the incorporated isotopes. criver.comansto.gov.au

The following table summarizes potential methodologies for the synthesis of deuterated 2''-OH-CBD based on established chemical principles.

| Synthetic Method | Description | Example Labeled Reagent/Precursor | Potential Labeled Position(s) |

|---|---|---|---|

| Reduction with Deuterated Reagents | A ketone intermediate is reduced to the final alcohol product using a deuterium-donating reducing agent. This is a common and efficient method for site-specific labeling. | Lithium Aluminium Deuteride (LiAlD₄) | Specifically at the 2''-position of the alkyl side chain. |

| Synthesis from Labeled Precursors | The total synthesis is initiated using a starting material that already contains one or more isotopic labels. The label is carried through the entire reaction sequence. | Deuterated Olivetol or a related resorcinol derivative. | Positions on the resorcinol aromatic ring or the pentyl side chain, depending on the precursor. |

| Metal-Catalyzed H/D Exchange | A late-stage functionalization technique where C-H bonds on the molecule or an advanced intermediate are directly exchanged for C-D bonds using a metal catalyst and a deuterium source. | Iridium-based catalyst with deuterium gas (D₂) or heavy water (D₂O). | Typically at ortho-positions to directing groups on the aromatic ring or other accessible C-H bonds. |

Molecular Pharmacology and Preclinical Mechanistic Studies

Investigation of Receptor and Ion Channel Interactions

The interaction of cannabinoids with a wide array of receptors and ion channels is a hallmark of their pharmacological diversity. However, specific data for 2''-Hydroxycannabidiol in this regard is not currently available in published preclinical studies.

Affinity and Activity at Cannabinoid Receptors (CB1, CB2) in Preclinical Models

The primary targets of many cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). These receptors are integral components of the endocannabinoid system, which plays a crucial role in regulating numerous physiological processes. While extensive data exists for CBD, which generally exhibits low affinity for CB1 and CB2 receptors, there are no published in vitro or in vivo studies that have determined the binding affinity (Ki) or functional activity (e.g., EC50, IC50) of 2''-Hydroxycannabidiol at either of these receptors. Consequently, it is unknown whether 2''-OH-CBD acts as an agonist, antagonist, or allosteric modulator at CB1 or CB2 receptors.

Modulation of Non-Cannabinoid Receptors and Transporters

Beyond the classical cannabinoid receptors, CBD is known to interact with a variety of other targets, including Transient Receptor Potential Vanilloid 1 (TRPV1) channels, the 5-HT1A serotonin (B10506) receptor, G protein-coupled receptor 55 (GPR55), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the equilibrative nucleoside transporter 1 (SLC29A1), and the ATP-binding cassette subfamily C member 1 (ABCC1). These interactions are thought to contribute significantly to the broad pharmacological profile of CBD. However, research has not yet extended to investigate whether 2''-Hydroxycannabidiol modulates these non-cannabinoid receptors and transporters. Preclinical data on its activity at these sites are currently unavailable.

Impact on Cellular Signaling Pathways

The engagement of receptors and ion channels by a compound initiates a cascade of intracellular events known as cellular signaling. Key signaling pathways influenced by some cannabinoids include intracellular calcium flux and adenosine (B11128) signaling. CBD, for instance, has been shown to modulate intracellular calcium levels and to indirectly affect adenosine signaling by inhibiting its reuptake. nih.gov There is currently no specific research available that has examined the impact of 2''-Hydroxycannabidiol on these or other cellular signaling pathways.

Enzyme Modulation and Metabolic Pathway Interactions

The ability of a compound to modulate the activity of enzymes is another critical aspect of its pharmacological profile, influencing both its own metabolism and that of other substances.

Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Anandamide (B1667382) Metabolism in Research

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH can lead to increased anandamide levels, thereby enhancing endocannabinoid tone. While CBD has been reported to inhibit FAAH, there are no preclinical studies to date that have investigated the potential for 2''-Hydroxycannabidiol to inhibit this enzyme or to otherwise affect anandamide metabolism.

Effects on Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities

Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) enzymes are central to the metabolism of a vast array of drugs and endogenous compounds. CBD is a known substrate and inhibitor of several CYP and UGT isoforms, which can lead to drug-drug interactions. beyondthc.comnih.govmdpi.comresearchgate.net The metabolic fate of 2''-Hydroxycannabidiol and its own potential to inhibit or induce these critical enzyme systems have not yet been characterized in preclinical research.

Oxidative Stress and Anti-inflammatory Mechanisms in In Vitro Models

Cannabidiol (B1668261) (CBD) has demonstrated significant antioxidant and anti-inflammatory properties across a variety of in vitro cellular models. mdpi.com Its mechanisms of action are multifaceted, involving direct antioxidant effects and modulation of key signaling pathways that regulate cellular stress responses and inflammation. nih.govresearchgate.net

Modulation of Redox Systems (e.g., Nrf2 Pathway)

A primary mechanism underlying the antioxidant effects of CBD is its ability to modulate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a critical transcription factor that orchestrates the expression of a wide array of cytoprotective genes that defend against oxidative stress. nih.govmdpi.com

Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.govmdpi.com In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.gov There, it activates the transcription of numerous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HMOX1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT). nih.govmdpi.com

In vitro studies have shown that CBD can activate the Nrf2 pathway in various cell types. For instance, in human keratinocytes, CBD was found to induce the expression of several Nrf2 target genes, with HMOX1 being the most significantly upregulated. mdpi.com This induction was linked to CBD promoting the degradation of BACH1, a transcriptional repressor of Nrf2 target genes. mdpi.com In glioma cells, CBD has also been shown to promote the activation of the Nrf2 pathway in a dose-dependent manner. mdpi.com

The modulation of the Nrf2 pathway by CBD is complex and can be cell- and context-dependent. mdpi.com In UV-irradiated skin keratinocytes, a low concentration of CBD (1 µM) was shown to enhance Nrf2 activity by increasing the levels of its activators (p21 and p62) and decreasing the level of its inhibitor, Keap1. nih.gov This activation of Nrf2 contributes to CBD's ability to protect cells from oxidative damage. brieflands.com

| Cell Model | Stimulus | Key Findings Related to CBD | Reference |

|---|---|---|---|

| Human Keratinocytes | None | Induced expression of Nrf2 target genes, particularly HMOX1, by promoting degradation of the repressor BACH1. | mdpi.com |

| U87MG Glioblastoma Cells | None | Promoted Nrf2 activation in a dose-dependent manner, increasing antioxidant enzyme expression. | mdpi.com |

| UV-Irradiated Skin Keratinocytes | UV Radiation | At 1 µM, CBD enhanced Nrf2 transcriptional activity by increasing activators (p21, p62) and decreasing the inhibitor Keap1. | nih.gov |

| PC12 Cells | 6-Hydroxydopamine (6-OHDA) | CBD improved total cellular antioxidant capacity and increased levels of SOD and GSH, effects attributed to the overexpression of Nrf2. | brieflands.com |

| Caco-2 Intestinal Cells | Hydrogen Peroxide (H₂O₂) | Significantly counteracted the oxidative stimulus by inhibiting ROS production. | frontiersin.org |

Impact on Inflammatory Mediators and Cytokine Production in Cellular Systems

CBD exerts potent anti-inflammatory effects by modulating the production of various inflammatory mediators, including cytokines and chemokines. mdpi.com These effects are often mediated through the suppression of key inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. nih.gov

In numerous in vitro models, CBD has been shown to reduce the production of pro-inflammatory cytokines while sometimes promoting anti-inflammatory ones. For example, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, CBD inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.com Similarly, in activated primary human neutrophils, a high-CBD extract was found to inhibit the secretion of IL-8, IL-6, and TNF-α. frontiersin.org

Studies using human peripheral blood mononuclear cells (PBMCs) have also demonstrated CBD's immunomodulatory effects. Treatment with CBD was found to decrease the stimuli-induced mRNA expression of pro-inflammatory cytokines like TNF-α, interferon-gamma (IFN-γ), and IL-17. nih.gov In another study, CBD was shown to significantly reduce the production of IFN-γ and TNF-α at a concentration of 4 µg/mL. concordia.ca The main anti-inflammatory mechanisms of cannabinoids include the suppression of cytokine production, induction of apoptosis in immune cells, and inhibition of cell proliferation. nih.gov

| Cell Model | Stimulus | Effect of CBD on Inflammatory Mediators | Reference |

|---|---|---|---|

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibited production of NO, IL-6, and TNF-α. | mdpi.com |

| Primary Human Neutrophils | LPS | Inhibited secretion of IL-8, IL-6, and TNF-α. | frontiersin.org |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Anti-CD3/anti-CD28 | Decreased mRNA expression of TNF-α, IFN-γ, and IL-17. | nih.gov |

| Human PBMCs | Various | At 4 µg/mL, significantly reduced production of IFN-γ and TNF-α. | concordia.ca |

| Rheumatoid Fibroblast-Like Synoviocytes (FLS) | IL-1β | Synthetic cannabinoids (not CBD) reduced IL-6 and IL-8 secretion. This suggests a potential area for CBD research. | clinexprheumatol.org |

| CD4+ T Lymphocytes | PMA-IONO | Affected the frequency of IL-4, IFN-γ, and IL-17 producing cells. | nih.gov |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of cannabinoid analysis, enabling the separation of complex mixtures into individual components. For 2''-OH-CBD, as with other cannabinoids, the choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. When analyzing cannabinoids like 2''-OH-CBD, GC is often coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

GC-FID: This method is widely used for quantitative analysis due to its robustness and linearity over a wide concentration range. The FID detects organic compounds by burning them in a hydrogen flame, which produces ions that generate a measurable current.

GC-MS: This is a highly specific and sensitive technique that combines the separation power of GC with the identification capabilities of MS. As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. However, a significant consideration for GC-based analysis of cannabinoids is the thermal lability of their acidic forms. High temperatures in the GC inlet can cause decarboxylation, converting acidic cannabinoids into their neutral counterparts. To analyze the original cannabinoid profile accurately, a derivatization step, such as silylation, is often required to increase the thermal stability of the analytes.

Key Aspects of GC Analysis for Cannabinoids

| Parameter | Description | Relevance to 2''-OH-CBD Analysis |

|---|---|---|

| Derivatization | Chemical modification of analytes to improve their chromatographic properties (e.g., volatility, thermal stability). Silylation is common for cannabinoids. | Essential for accurately quantifying 2''-OH-CBD if it exists in an acidic form and to prevent on-column degradation. |

| Injector Temperature | The temperature at which the sample is vaporized. High temperatures can cause decarboxylation of acidic cannabinoids. | Optimization is crucial to ensure complete vaporization of 2''-OH-CBD without causing thermal degradation. |

| Column stationary phase | The coating inside the GC column that interacts with the analytes to achieve separation. Intermediate polarity columns are often recommended for cannabinoid resolution. | Selection of an appropriate stationary phase is critical for achieving good separation of 2''-OH-CBD from other structurally similar cannabinoids. |

| Detector | FID for quantification and MS for identification and quantification. | MS detection provides higher confidence in the identification of 2''-OH-CBD, especially in complex matrices. |

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical tool for the detection and quantification of phytocannabinoids. Unlike GC, HPLC analysis is performed at or near ambient temperature, which prevents the thermal degradation of cannabinoids and eliminates the need for derivatization. HPLC is commonly coupled with Ultraviolet (UV), Diode Array (DAD), or Mass Spectrometric (MS) detectors.

HPLC-UV/DAD: This is a standard and cost-effective method for cannabinoid quantification. Cannabinoids possess chromophores that absorb UV light, allowing for their detection and quantification based on the amount of light absorbed at a specific wavelength. A DAD detector can acquire a full UV spectrum for each peak, aiding in peak identification and purity assessment.

HPLC-MS and HPLC-MS/MS: Coupling HPLC with a mass spectrometer significantly enhances selectivity and sensitivity. This is particularly important for analyzing low-concentration cannabinoids or complex matrices. Tandem mass spectrometry (MS/MS) provides an even higher degree of specificity by selecting a specific ion from the first mass spectrometer and fragmenting it to produce a characteristic fragmentation pattern in the second mass spectrometer. This technique is invaluable for unambiguous identification and quantification of 2''-OH-CBD. Reversed-phase C18 columns are the most popular choice for cannabinoid analysis.

Common Parameters in HPLC Methods for Cannabinoid Analysis

| Parameter | Typical Conditions | Significance for 2''-OH-CBD Analysis |

|---|---|---|

| Stationary Phase | Reversed-phase C18 or C8 columns. | Provides good retention and separation of moderately polar compounds like 2''-OH-CBD. |

| Mobile Phase | Acetonitrile and water, often with additives like formic acid or acetic acid. | The ratio of organic solvent to water is adjusted to control the elution of 2''-OH-CBD and other cannabinoids. Acidic modifiers improve peak shape. |

| Flow Rate | Typically 0.2-1.5 mL/min. | Affects analysis time and separation efficiency. |

| Detection | UV (commonly at 214 or 220 nm) or MS/MS for higher sensitivity and specificity. | MS/MS is the preferred method for trace-level quantification and confirmation of 2''-OH-CBD. |

UHPLC: Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations and higher resolution compared to traditional HPLC. This is particularly advantageous for high-throughput analysis of a large number of samples.

SFC: Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. UHPSFC (Ultra-High Performance Supercritical Fluid Chromatography) offers very efficient and rapid separations, often up to four times faster than UHPLC. This is due to the lower viscosity and higher diffusivity of the supercritical fluid mobile phase. SFC can provide a different selectivity compared to HPLC, making it a valuable orthogonal technique for complex cannabinoid mixtures. It has shown excellent selectivity for structural analogs and stereoisomers.

Spectroscopic and Spectrometric Characterization Methods

While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation and confirmation of compounds like 2''-OH-CBD.

As mentioned earlier, Mass Spectrometry (MS) is a powerful detector for chromatographic systems. In the context of structural elucidation, high-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and study the resulting fragment ions. The fragmentation pattern is unique to a specific molecular structure and can be used to differentiate between isomers. This is crucial for confirming the position of the hydroxyl group in 2''-Hydroxycannabidiol and distinguishing it from other hydroxylated CBD isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise three-dimensional structure of organic molecules. NMR provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon) within a molecule.

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR techniques (e.g., COSY, NOESY): These experiments reveal how different atoms are connected and their spatial proximity to one another, which is essential for unambiguously confirming the structure of a molecule like 2''-OH-CBD. For instance, 2D NMR can definitively establish the location of the additional hydroxyl group on the cannabidiol (B1668261) framework. Quantitative NMR (qNMR) is also an emerging technique for the direct quantification of cannabinoids in complex mixtures without the need for extensive sample preparation.

Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 2''-OH-CBD | 2''-Hydroxycannabidiol |

| CBD | Cannabidiol |

| THC | Δ⁹-Tetrahydrocannabinol |

Method Validation and Reproducibility in Academic Research

The foundation of reliable scientific inquiry into 2''-Hydroxycannabidiol (2''-OH-CBD) rests upon rigorous analytical method validation. This process ensures that the techniques used for quantification and characterization are accurate, precise, and consistently dependable. jddtonline.info In academic research, validation is a systematic procedure that confirms an analytical method is suitable for its intended purpose. mdpi.com Key performance characteristics are evaluated to establish the method's reliability and limitations.

Validation parameters for analytical methods targeting 2''-OH-CBD, typically employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are assessed according to established guidelines. jddtonline.inforesearchgate.net These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity and Selectivity: This ensures the method can unequivocally measure 2''-OH-CBD in the presence of other components, such as isomers (e.g., 1''-OH-CBD), other cannabinoids, and endogenous matrix components. Chromatographic separation is crucial for distinguishing between isomeric compounds that may produce identical mass spectra. mdpi.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of 2''-OH-CBD within a given range is established. For cannabinoid analysis, linearity is typically confirmed by achieving a coefficient of determination (r²) of 0.995 or higher across a range of calibration standards. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank biological matrix with a known concentration of 2''-OH-CBD. Acceptable accuracy is generally within ±15% of the nominal value (or ±20% at the lower limit of quantification). nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses the variation within a single laboratory, accounting for different days, analysts, or equipment. For cannabinoid analysis, precision is reported as the relative standard deviation (RSD), with values typically required to be below 15%. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of 2''-OH-CBD in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. unirioja.es

Reproducibility is a critical aspect of method validation, demonstrating that a method can be successfully transferred between different laboratories and produce comparable results. researchgate.net This is essential for confirming research findings and building a robust body of knowledge on 2''-OH-CBD. Inter-laboratory studies, where multiple labs analyze identical samples, are the gold standard for assessing reproducibility. The Horwitz ratio (HorRat) is a metric sometimes used to evaluate the acceptability of the relative standard deviation for reproducibility based on the analyte's concentration. researchgate.net

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | Ensures a proportional response of the method to the analyte concentration. nih.gov |

| Accuracy (% Recovery / Relative Error) | 85-115% (±15% RE) | Measures the closeness of the obtained result to the true value. nih.gov |

| Precision (% RSD) | ≤ 15% | Demonstrates the consistency and repeatability of the results. researchgate.net |

| Lower Limit of Quantification (LLOQ) | Accuracy within ±20% and Precision ≤ 20% | Defines the lowest concentration that can be reliably quantified. nih.gov |

| Specificity | No significant interference at the retention time of the analyte | Confirms the method's ability to measure only the intended analyte. mdpi.com |

Techniques for Metabolite Profiling and Identification in Biological Matrices

Identifying and quantifying 2''-Hydroxycannabidiol and other related metabolites in complex biological matrices such as blood, plasma, serum, and urine is essential for understanding its pharmacokinetics. nih.govsemanticscholar.org Given the trace concentrations typically present, highly sensitive and selective analytical techniques are required. mdpi.com The primary methodologies employed are based on chromatography coupled with mass spectrometry. nih.govsysrevpharm.org

Sample Preparation: Before instrumental analysis, a sample preparation step is necessary to extract 2''-OH-CBD from the biological matrix and remove interfering substances like proteins and lipids. nih.govsemanticscholar.org Common extraction techniques include:

Liquid-Liquid Extraction (LLE): Utilizes immiscible solvents to partition the analyte from the sample.

Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively adsorb the analyte, which is then eluted with a solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving salting-out extraction followed by dispersive SPE for cleanup. mdpi.com

Chromatographic Separation:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common techniques for analyzing cannabinoid metabolites. mdpi.comnih.gov They are preferred because they operate at lower temperatures, preventing the thermal degradation of cannabinoids that can occur in gas chromatography. nih.gov Reversed-phase columns, particularly C18 columns, are widely used to separate cannabinoids based on their polarity. nih.gov UHPLC offers higher resolution and faster analysis times compared to conventional HPLC. mdpi.com

Gas Chromatography (GC): While also used, GC often requires a derivatization step to increase the volatility and thermal stability of polar metabolites like 2''-OH-CBD. nih.gov This adds complexity to the sample preparation process.

Detection and Identification:

Mass Spectrometry (MS): MS is the detector of choice due to its exceptional sensitivity and selectivity. nih.gov When coupled with a chromatographic system, it provides information on the mass-to-charge ratio (m/z) of the analytes.

Tandem Mass Spectrometry (MS/MS): This technique is particularly powerful for metabolite identification. nih.gov A specific parent ion (corresponding to the molecular weight of 2''-OH-CBD, for example) is selected and fragmented, creating a unique fragmentation pattern (product ions). This pattern serves as a "fingerprint" for confident identification and quantification, even in complex matrices. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confirmation of elemental composition.

Metabolite profiling involves using these techniques to obtain a comprehensive overview of the metabolites present in a sample. sysrevpharm.org For 2''-OH-CBD, this would involve developing a method capable of separating and detecting it alongside other potential metabolites, such as 7-hydroxycannabidiol (B1252178) (7-OH-CBD), 6-α-hydroxycannabidiol (6-α–OH–CBD), 6-β-hydroxycannabidiol (6-β–OH–CBD), and various carboxylated forms. researchgate.netmdpi.com

| Technique | Principle | Application in 2''-OH-CBD Analysis |

|---|---|---|

| UHPLC-MS/MS | Separation of analytes by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. mdpi.com | Considered the gold standard for quantification and identification of 2''-OH-CBD in biological fluids due to high sensitivity, specificity, and applicability to non-volatile compounds. researchgate.netmdpi.com |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection. | Can be used for quantification, but often requires a chemical derivatization step to make 2''-OH-CBD sufficiently volatile and stable for analysis. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of ions. | Used for confident confirmation of the elemental formula of 2''-OH-CBD and its unknown metabolites, aiding in their identification. mdpi.com |

Structure Activity Relationship Sar Studies of Hydroxylated Cannabidiol Derivatives

Impact of Hydroxylation Position on Ligand-Receptor Interactions

The introduction of a hydroxyl (-OH) group at various positions on the cannabidiol (B1668261) scaffold can significantly alter the molecule's pharmacological profile by influencing its binding affinity and functional activity at various receptors. The stereochemistry of the parent molecule plays a crucial role in these interactions. For instance, naturally occurring (-)-CBD and its hydroxylated metabolite, 7-hydroxycannabidiol (B1252178) (7-OH-CBD), show negligible affinity for the orthosteric binding sites of cannabinoid receptors CB1 and CB2. frontiersin.org In contrast, the synthetic enantiomer (+)-CBD and its corresponding (+)-7-OH-CBD derivative exhibit significant binding to both receptors, with a notable selectivity for CB1. frontiersin.org

While the natural (-)-CBD has a low affinity for CB1 and CB2, its active metabolite, 7-OH-CBD, has been identified as a non-competitive negative allosteric modulator of the CB1 receptor. wikipedia.org This means it can bind to a site on the receptor distinct from the primary active site, altering the receptor's conformation and reducing the efficacy of primary agonists like Δ⁹-tetrahydrocannabidiol (THC). wikipedia.orgacs.org This allosteric modulation may contribute to the observed ability of CBD to counteract some of the psychoactive effects of THC. wikipedia.org

| Compound | Stereochemistry | Receptor Target | Binding Affinity (Ki) / Activity |

| (-)-CBD | Natural | CB1 / CB2 | > 10,000 nM |

| (-)-7-OH-CBD | Natural Metabolite | CB1 / CB2 | > 10,000 nM (orthosteric site) |

| CB1 | Negative Allosteric Modulator | ||

| (+)-CBD | Synthetic | CB1 | 842 nM |

| CB2 | 203 nM | ||

| (+)-7-OH-CBD | Synthetic | CB1 | 5.3 nM |

| CB2 | 322 nM |

Comparative Analysis of 2''-Hydroxycannabidiol and Related Hydroxylated Metabolites

The metabolism of CBD in humans leads to a variety of hydroxylated derivatives, with 7-OH-CBD being one of the most significant and pharmacologically active metabolites. wikipedia.orgacs.org This metabolite is generated in the liver primarily by the enzyme CYP2C19. wikipedia.orgresearchgate.net Studies have shown that 7-OH-CBD possesses biological activities comparable to the parent compound, including anticonvulsant effects. wikipedia.org Other metabolites are formed through hydroxylation on the pentyl side chain, including 1''-Hydroxycannabidiol (1''-OH-CBD) and 2''-Hydroxycannabidiol (2''-OH-CBD). researchgate.net

While synthetic methods for producing metabolites like 1''-OH-CBD and 2''-OH-CBD have been developed, a comprehensive comparative analysis of their biological activities against other hydroxylated forms is not yet extensively documented. researchgate.net However, the activity of 7-OH-CBD has been investigated more thoroughly. For example, both CBD and 7-OH-CBD have been shown to be potent inhibitors of CYP2A6, an enzyme involved in nicotine (B1678760) metabolism. acs.orgnih.gov This suggests a potential for drug-drug interactions. nih.gov The inhibitory concentration (IC₅₀,u) values, which account for nonspecific binding, demonstrate that both compounds strongly inhibit the enzyme's activity. acs.org

| Compound | Primary Metabolizing Enzyme | Known Biological Activity | IC₅₀,u vs. CYP2A6 (Substrate: Nicotine) |

| Cannabidiol (CBD) | CYP2C19, CYP3A4 | Anticonvulsant, Anxiolytic, Anti-inflammatory | 0.27 ± 0.06 µM |

| 7-Hydroxycannabidiol (7-OH-CBD) | CYP2C19 (forms), CYP3A4 (metabolizes) | Anticonvulsant, Lowers blood triglycerides | 0.45 ± 0.18 µM |

| 2''-Hydroxycannabidiol (2''-OH-CBD) | Not specified | Data limited | Data limited |

Influence of Side Chain Modifications on Biological Activity

The structure-activity relationships of cannabinoids are significantly influenced by the alkyl side chain at the C3 position of the aromatic ring. researchgate.net Modifications to this chain, such as altering its length or rigidity, can dramatically impact the compound's potency and efficacy. caymanchem.com This principle is a key focus in the development of novel cannabinoid analogues. nih.gov

For classical cannabinoids like THC, it has been demonstrated that the length of the n-alkyl side chain is a critical determinant of potency at cannabinoid receptors. Synthetic analogues of THC with side chains longer than the typical five-carbon pentyl group have shown significantly higher cannabimimetic activity. researchgate.net For example, Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP), a naturally occurring THC homologue with a seven-carbon heptyl side chain, exhibits a much higher binding affinity for the CB1 receptor than THC itself. caymanchem.comresearchgate.net

This principle of side chain length influencing activity extends to other classes of cannabinoids and their biological effects. For instance, the antibacterial potency of cannabinoids has been linked to their structure, with the aromatic alkyl side chain being a key feature for efficacy. nih.gov While most SAR studies have focused on modifying the side chain of parent cannabinoids like CBD or THC, these findings provide a strong basis for predicting how similar modifications would affect their hydroxylated metabolites. It is plausible that altering the side chain of a compound like 2''-Hydroxycannabidiol could modulate its activity at various biological targets, a strategy that could be employed to fine-tune its therapeutic properties.

Rational Design Principles for Novel Cannabidiol Analogues

The rational design of novel drug candidates involves a targeted approach to modifying a chemical scaffold to improve its therapeutic properties. mdpi.comnih.gov For CBD, this involves leveraging SAR knowledge to create analogues with enhanced potency, selectivity, or pharmacokinetic profiles. researchgate.net Several key principles guide this process:

Hybridization and Scaffold Merging : One strategy involves combining key structural features from different known ligands that act on the same target. For example, by examining the similar SARs of two known CB1 negative allosteric modulators, Org27569 and PSNCBAM-1, researchers designed a new hybrid scaffold that retained the desired binding features, leading to the synthesis of novel modulators with comparable potencies. nih.gov

Computational Modeling : In silico tools play a crucial role in modern drug design. Molecular docking and dynamics simulations can predict how a designed analogue will bind to a target receptor, such as the CB1 receptor. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to have the desired activity, saving time and resources. nih.gov

Targeting Peripheral Selectivity : A significant challenge with cannabinoid-based drugs targeting the CB1 receptor is avoiding central nervous system (CNS) side effects. nih.gov A rational design principle to overcome this is to create analogues with increased polarity or a permanent charge. Such modifications are intended to limit the molecule's ability to cross the blood-brain barrier, thus restricting its action to peripheral tissues.

Enzymatic and Biosynthetic Engineering : Another advanced approach involves modifying the enzymes responsible for cannabinoid synthesis. Through rational design of key enzymes like prenyltransferases, it is possible to create novel cannabinoid scaffolds that are not directly produced in nature. mdpi.com This strategy can enhance the diversity of available compounds for pharmacological screening.

These principles, guided by an expanding understanding of cannabinoid SAR, are paving the way for the development of next-generation therapeutic agents derived from the versatile CBD scaffold. frontiersin.orgscielo.br

Future Research Directions and Translational Challenges in Academic Inquiry

Elucidation of Comprehensive Pharmacological Profiles of 2''-Hydroxycannabidiol

A foundational step in understanding the potential of 2''-Hydroxycannabidiol is the comprehensive characterization of its pharmacological profile. As a metabolite, it is crucial to determine whether it is pharmacologically active, inactive, or possesses a different activity profile compared to its parent compound, CBD. researchgate.net The formation of 2''-Hydroxycannabidiol is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP3A4, and CYP3A5. nih.gov Understanding the efficiency and variability of these metabolic pathways in different individuals is a key aspect of its pharmacokinetic profile.

Future research should focus on a systematic in vitro and in vivo evaluation of 2''-Hydroxycannabidiol. This includes determining its binding affinities for a wide range of potential molecular targets. While CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2, it interacts with various other receptors and channels. mdpi.com Investigating whether 2''-Hydroxycannabidiol shares these targets or engages with novel ones is a critical area of inquiry.

Key research questions to be addressed include:

What are the binding affinities and functional activities of 2''-Hydroxycannabidiol at cannabinoid receptors and other known targets of CBD?

Does 2''-Hydroxycannabidiol exhibit unique pharmacological effects that are not observed with CBD?

What are the pharmacokinetic properties of 2''-Hydroxycannabidiol, including its absorption, distribution, metabolism, and excretion (ADME) profile?

Advanced Preclinical Model Development for Mechanistic Insights

To translate basic pharmacological findings into potential therapeutic applications, the development and utilization of advanced preclinical models are indispensable. While numerous in vivo studies have explored the therapeutic properties of CBD in various disease models, such as Alzheimer's disease, similar investigations for 2''-Hydroxycannabidiol are lacking. nih.govsemanticscholar.org

Future preclinical research should employ a range of animal models relevant to the potential therapeutic areas of cannabinoids, including neurological and inflammatory disorders. These studies will be instrumental in understanding the in vivo efficacy, mechanism of action, and potential therapeutic window of 2''-Hydroxycannabidiol.

Specific areas for preclinical model development and application include:

Neurological Disorders: Utilizing animal models of epilepsy, anxiety, and neurodegenerative diseases to assess the neuroprotective and symptomatic effects of 2''-Hydroxycannabidiol.

Inflammatory Conditions: Employing models of inflammatory pain and autoimmune diseases to investigate the anti-inflammatory and immunomodulatory properties of this metabolite.

Metabolic Disorders: Exploring the effects of 2''-Hydroxycannabidiol in models of metabolic syndrome and diabetes, given the emerging role of the endocannabinoid system in metabolic regulation.

These preclinical studies will provide the necessary evidence to support or refute the progression of 2''-Hydroxycannabidiol into clinical development.

Addressing Challenges in Cannabinoid Research Methodologies

The study of cannabinoids, including metabolites like 2''-Hydroxycannabidiol, is fraught with methodological challenges that need to be systematically addressed. One of the primary hurdles has been the limited availability of pure analytical standards. However, recent advancements in synthetic chemistry, including the successful total synthesis of 1''- and 2''-Hydroxycannabidiol, are helping to overcome this barrier. researchgate.netresearchgate.netcore.ac.uk

Further methodological challenges include:

In Vitro Assay Standardization: Ensuring the use of standardized and well-characterized in vitro assays to assess the pharmacological activity of 2''-Hydroxycannabidiol, minimizing inter-laboratory variability.

Complexity of the Endocannabinoid System: The multifaceted nature of the endocannabinoid system and the polypharmacology of cannabinoids present a significant challenge in elucidating specific mechanisms of action. nih.gov

Addressing these methodological issues through collaborative efforts and the establishment of best practices will be vital for generating robust and reproducible data in the field of cannabinoid research.

Potential for 2''-Hydroxycannabidiol as a Tool Compound in Biological Research

The availability of synthetically produced 2''-Hydroxycannabidiol opens up the possibility of its use as a tool compound in biological research. Tool compounds are critical for probing biological pathways and validating molecular targets. If 2''-Hydroxycannabidiol is found to have a more selective or potent activity at a specific receptor or enzyme compared to CBD, it could become an invaluable pharmacological tool.

For 2''-Hydroxycannabidiol to be established as a reliable tool compound, the following criteria must be met:

High Purity and Characterization: The synthetic compound must be of high purity and thoroughly characterized to ensure that observed biological effects are not due to impurities.

Well-Defined Pharmacology: Its mechanism of action, potency, and selectivity must be well-documented.

Availability: It needs to be readily accessible to the broader research community.

As a tool compound, 2''-Hydroxycannabidiol could be used to:

Investigate the physiological and pathophysiological roles of its specific molecular targets.

Serve as a lead compound for the development of novel therapeutics with improved pharmacological properties.

Computational and Cheminformatics Approaches to Cannabinoid Research

Computational and cheminformatics approaches are powerful tools for accelerating cannabinoid research. nih.gov These in silico methods can be applied to predict the properties of 2''-Hydroxycannabidiol and to guide experimental studies.

Key applications of computational and cheminformatics approaches include:

Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of 2''-Hydroxycannabidiol at various biological targets. This can help prioritize experimental testing and provide insights into structure-activity relationships. nih.govscielo.org.mx

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models to predict the biological activity of cannabinoid derivatives based on their chemical structure. This can aid in the design of new analogs with enhanced potency or selectivity.

ADME/Tox Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of 2''-Hydroxycannabidiol to guide preclinical development.

Systems Pharmacology: Utilizing network-based approaches to understand the complex interactions of 2''-Hydroxycannabidiol within biological systems and to identify potential therapeutic targets and off-target effects. nih.gov

Integrating these computational methods with experimental research will facilitate a more efficient and comprehensive investigation of 2''-Hydroxycannabidiol and its potential as a therapeutic agent.

Q & A

Q. How should researchers address THC contamination in 2''-Hydroxycannabidiol studies?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a detection limit ≤0.3% THC is mandatory. Blinding protocols during analysis prevent observer bias. Contamination thresholds should align with federal guidelines (e.g., ≤0.3% THC for compliance), with results cross-verified in certified labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.